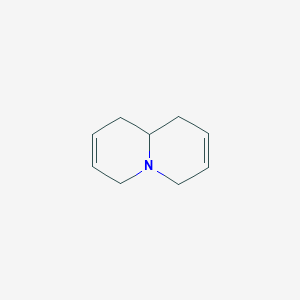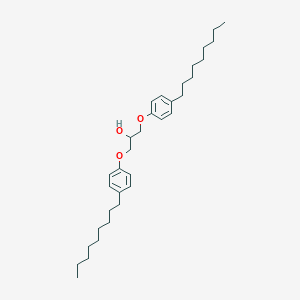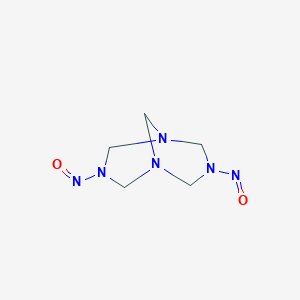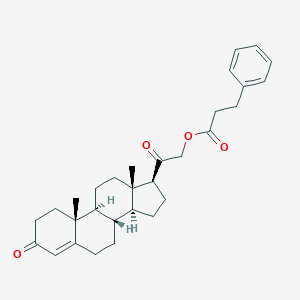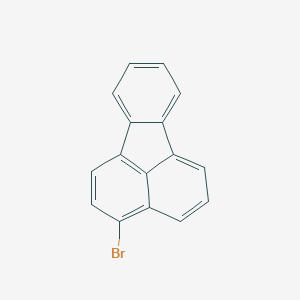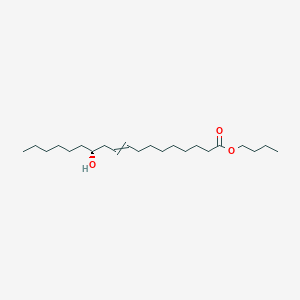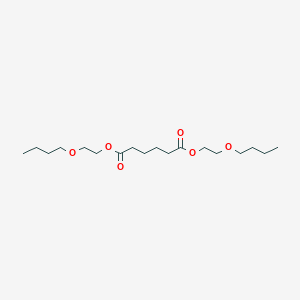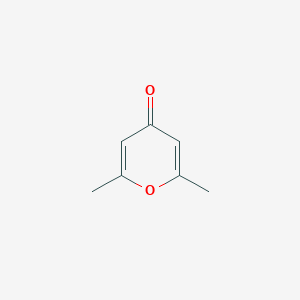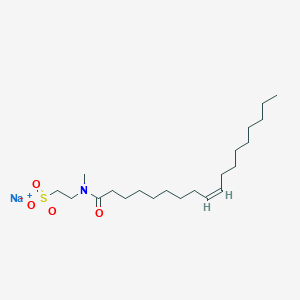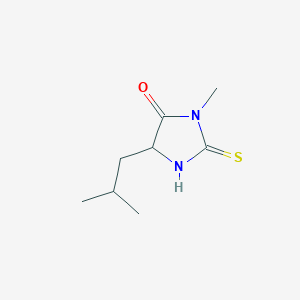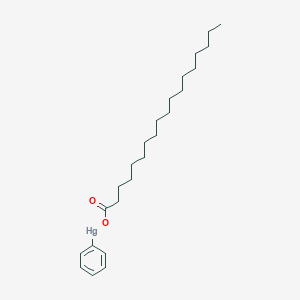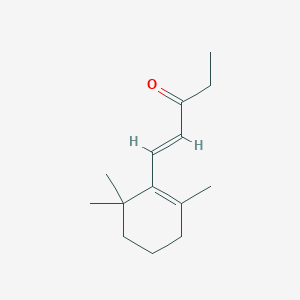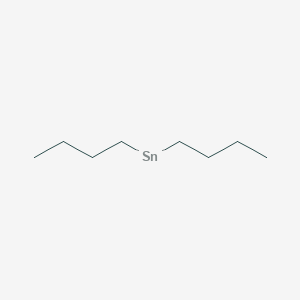
Dibutyltin
概述
描述
Dibutyltin is an organotin compound with the chemical formula (C₄H₉)₂Sn. It is a colorless solid that is insoluble in organic solvents when pure. This compound compounds are widely used as reagents and catalysts in various chemical reactions, particularly in organic synthesis and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions: Dibutyltin compounds can be synthesized through several methods. One common method involves the reaction of this compound dichloride with sodium hydroxide in the presence of a surfactant such as n-heptane, toluene, or ethanol. The reaction is followed by centrifugal water washing, vacuum drying, and smashing to obtain the final product .
Industrial Production Methods: On an industrial scale, this compound compounds are often prepared by alkylation of tin tetrachloride with organo-magnesium or organo-aluminum compounds. The Grignard reagents, prepared from the metal and an alkyl or aryl halide, react with tin tetrachloride to produce tetraalkyltin compounds, which are then redistributed to form this compound derivatives .
化学反应分析
Types of Reactions: Dibutyltin compounds undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: this compound compounds can be reduced to form lower oxidation state tin compounds.
Substitution: this compound compounds can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides, alkoxides, and amines are commonly used.
Major Products:
Oxidation: this compound oxide.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted this compound derivatives
科学研究应用
Dibutyltin compounds have a wide range of applications in scientific research:
Biology: this compound compounds have been studied for their potential antitumor activity.
Medicine: this compound formulations have been investigated as potential antitubercular agents.
Industry: Widely used as curing catalysts in the production of silicones and polyurethanes.
作用机制
The mechanism of action of dibutyltin compounds varies depending on their application:
Antitumor Activity: this compound complexes with 5-fluorouracil derivatives exert their effects by interacting with cellular DNA and inhibiting cell proliferation.
Antitubercular Activity: this compound formulations are believed to exert their effects through an intercluster electron hopping mechanism, disrupting the cellular processes of Mycobacterium tuberculosis.
相似化合物的比较
Dibutyltin compounds can be compared with other organotin compounds, such as:
Tributyltin: Known for its use as a biocide and antifouling agent, but highly toxic to marine life.
Dioctyltin: Used as a stabilizer in the production of polyvinyl chloride (PVC).
Trimethyltin: Known for its neurotoxic effects and used in research to study neurodegenerative diseases.
Uniqueness of this compound: this compound compounds are unique due to their versatility as catalysts in organic synthesis and their potential therapeutic applications. Their relatively lower toxicity compared to other organotin compounds makes them more suitable for certain applications .
属性
IUPAC Name |
dibutyltin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.Sn/c2*1-3-4-2;/h2*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOHIQLKSOJJQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn]CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002-53-5 | |
| Record name | Dibutylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-n-butyltin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
